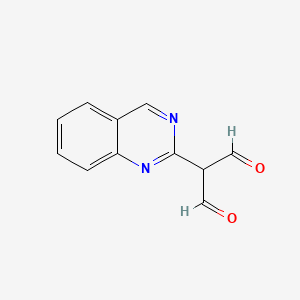
(Quinazolin-2-yl)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinazolin-2-yl)propanedial is a compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a compound of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Quinazolin-2-yl)propanedial typically involves the use of transition metal-catalyzed reactions. One common method is the palladium-catalyzed intramolecular aryl C-H amidination, which involves the reaction of N-arylamidines and isonitriles in the presence of a base such as cesium carbonate in toluene under an oxygen atmosphere . Another method includes the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and benzylamines .
Industrial Production Methods: Industrial production of quinazoline derivatives, including this compound, often employs large-scale transition metal-catalyzed reactions due to their efficiency and high yield. The use of environmentally benign approaches, such as the use of oxygen as an oxidant and solvent-free conditions, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (Quinazolin-2-yl)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2-carboxylic acid, while reduction may produce quinazoline-2-ylmethanol.
Scientific Research Applications
(Quinazolin-2-yl)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of (Quinazolin-2-yl)propanedial involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s antimicrobial activity is often attributed to its ability to interfere with bacterial cell wall synthesis or protein function . In cancer research, this compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinazolinone: Another quinazoline derivative with similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline: A related nitrogen-containing heterocyclic compound with a broad spectrum of biological activities.
Uniqueness: (Quinazolin-2-yl)propanedial is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
920974-64-7 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-quinazolin-2-ylpropanedial |
InChI |
InChI=1S/C11H8N2O2/c14-6-9(7-15)11-12-5-8-3-1-2-4-10(8)13-11/h1-7,9H |
InChI Key |
ZIIGQFUEECFJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


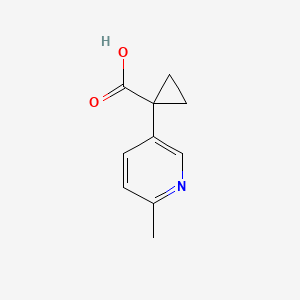
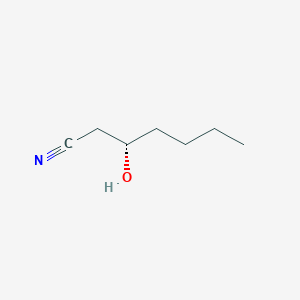
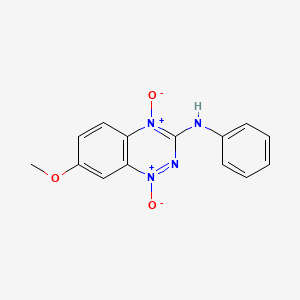
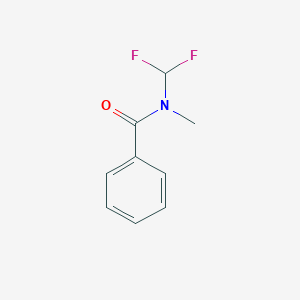
![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)
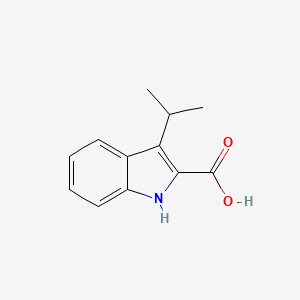
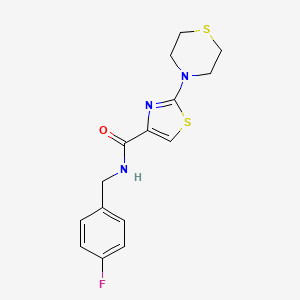
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)


